molecular formula C10H10BrNO5S B3199155 2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid CAS No. 1016777-89-1

2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid

Cat. No.: B3199155
CAS No.: 1016777-89-1
M. Wt: 336.16 g/mol
InChI Key: JBLIKURYQRWSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid is an organic compound with the molecular formula C10H10BrNO5S and a molecular weight of 336.16 g/mol . This compound is characterized by the presence of a bromophenyl group, a carbamoyl group, and a methanesulfonyl group attached to an acetic acid moiety. It is used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid typically involves the reaction of 4-bromoaniline with chloroacetyl chloride to form an intermediate, which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. The final product is obtained by hydrolysis of the intermediate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can interact with hydrophobic pockets, while the carbamoyl and methanesulfonyl groups can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorophenyl)carbamoyl]methanesulfonyl}acetic acid
  • 2-{[(4-Fluorophenyl)carbamoyl]methanesulfonyl}acetic acid
  • 2-{[(4-Methylphenyl)carbamoyl]methanesulfonyl}acetic acid

Uniqueness

2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-[2-(4-bromoanilino)-2-oxoethyl]sulfonylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO5S/c11-7-1-3-8(4-2-7)12-9(13)5-18(16,17)6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLIKURYQRWSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CS(=O)(=O)CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid
Reactant of Route 2
2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid
Reactant of Route 3
2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid
Reactant of Route 4
2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid
Reactant of Route 5
Reactant of Route 5
2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid
Reactant of Route 6
Reactant of Route 6
2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.